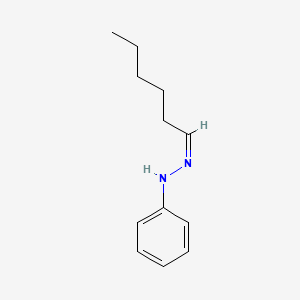

Hexanal phenyl hydrazone

Description

General Overview of Hydrazones in Organic Chemistry

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are formally derived from aldehydes or ketones by replacing the oxygen atom with the =NNH₂ functional group. wikipedia.org This transformation is typically achieved through a condensation reaction between a carbonyl compound and hydrazine (B178648) or its derivatives. fiveable.menumberanalytics.com The carbon-nitrogen double bond (C=N) is a key feature of hydrazones, rendering them versatile in a variety of chemical reactions. numberanalytics.com

Hydrazones are crystalline solids, a property that has historically facilitated their purification and characterization. soeagra.com Structurally, the hydrazone group contains two linked nitrogen atoms with different chemical properties and a C=N double bond that is in conjugation with the lone pair of electrons on the terminal nitrogen atom. soeagra.com These structural features are the primary determinants of the physical and chemical properties of hydrazones. soeagra.com Both nitrogen atoms in the hydrazone functional group are nucleophilic, with the amino-type nitrogen exhibiting greater reactivity. soeagra.com

Significance of the Hydrazone Functional Group in Advanced Chemical Research

The hydrazone functional group is of considerable importance in advanced chemical research due to its synthetic versatility and the diverse properties of its derivatives. Hydrazones serve as crucial intermediates in a wide range of organic syntheses, including the Wolff-Kishner reduction, which converts carbonyl compounds to alkanes. fiveable.me They are also key reactants in the Shapiro reaction and the Bamford–Stevens reaction for the formation of vinyl compounds. wikipedia.org

The ability of hydrazones to participate in condensation reactions, cycloadditions, and other transformations makes them valuable tools for the synthesis of complex molecules, including various heterocyclic compounds like pyrazoles and indoles. numberanalytics.com Furthermore, hydrazone derivatives have found applications in materials science, particularly in the development of molecular switches and functional materials. irispublishers.comacs.org The ease of their synthesis, modularity, and functional diversity contribute to their widespread use in these fields. irispublishers.com

Historical Context of Phenylhydrazone Investigation and its Evolution

The investigation of phenylhydrazones dates back to the late 19th century, with the pioneering work of German chemist Emil Fischer. In 1877, Fischer first prepared acetaldehyde (B116499) phenylhydrazone during his investigations into the reactions of phenylhydrazine (B124118). acs.orgsoton.ac.uk This discovery was a significant milestone, as the formation of crystalline phenylhydrazone derivatives provided a reliable method for the characterization and identification of aldehydes and ketones, which were often difficult to handle as liquids.

Fischer's work on osazones, which are a type of hydrazone formed from the reaction of phenylhydrazine with reducing sugars, was instrumental in the study of monosaccharides. wikipedia.org Over the years, the understanding of phenylhydrazone chemistry has evolved significantly. A notable historical puzzle was the observation of multiple forms of acetaldehyde phenylhydrazone with different melting points, a phenomenon that was investigated for over a century and eventually resolved through modern analytical techniques, revealing insights into Z/E isomerization in the melt. acs.orgresearchgate.net The development of phenylhydrazine-based reactions has continued to expand, with numerous synthetic transformations being developed for the creation of diverse heterocyclic structures. researchgate.net

Research Scope and Objectives Pertaining to Aldehyde Phenylhydrazones, with Specific Reference to Hexanal (B45976) Phenylhydrazone

The research scope for aldehyde phenylhydrazones is broad, encompassing their synthesis, characterization, and application in various scientific domains. A primary objective is the development of efficient and environmentally friendly synthetic methods. researchgate.net Another key area of research focuses on the exploration of their chemical reactivity, particularly in C-H bond functionalization reactions, which opens pathways to a wider range of functionalized and complex small molecules. researchgate.net

With specific reference to hexanal phenylhydrazone, research has been directed towards its synthesis and the separation of its (E) and (Z) isomers. osti.gov Studies have also investigated its role as a substrate and inactivator of enzymes like soybean lipoxygenase, highlighting its potential in biochemical research. acs.orgnih.gov The compound's utility in analytical chemistry for the determination of carbonyl compounds has also been explored. dss.go.th Furthermore, research into the reduction of hexanal phenylhydrazone provides insights into the synthesis of corresponding amines. koreascience.kr These focused research efforts aim to fully elucidate the chemical behavior and potential applications of this specific aldehyde phenylhydrazone.

Interactive Data Table: Properties of Hexanal Phenylhydrazone

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.285 g/mol |

| Exact Mass | 190.147 g/mol |

| PSA | 24.39 Ų |

| LogP | 3.7376 |

| Data sourced from chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N-[(Z)-hexylideneamino]aniline |

InChI |

InChI=1S/C12H18N2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-11,14H,2-4,8H2,1H3/b13-11- |

InChI Key |

BRLDJXRVGFQDAP-QBFSEMIESA-N |

Isomeric SMILES |

CCCCC/C=N\NC1=CC=CC=C1 |

Canonical SMILES |

CCCCCC=NNC1=CC=CC=C1 |

Synonyms |

hexanal phenylhydrazone hexanal phenylhydrazone, (E)-isomer hexanal phenylhydrazone, (Z)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for Aldehyde Phenylhydrazones

Conventional Condensation Reactions

The foundational method for synthesizing phenylhydrazones is the condensation reaction between an aldehyde and phenylhydrazine (B124118). This reaction is a classic example of a nucleophilic addition-elimination, where the hydrazine (B178648) adds to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. youtube.comlibretexts.org

Acid-Catalyzed Condensation of Aldehydes and Phenylhydrazine

The condensation reaction to form phenylhydrazones is frequently catalyzed by acids. sciforum.net This process, known as the Fischer indole (B1671886) synthesis when followed by cyclization, can be facilitated by both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenylhydrazine.

Glacial acetic acid is a commonly employed catalyst that has proven effective in synthesizing various phenylhydrazone derivatives. iiste.orgmdpi.com For instance, the synthesis of phenylhydrazone Schiff bases has been successfully achieved by refluxing phenylhydrazine and a corresponding aldehyde in ethanol (B145695) with a few drops of glacial acetic acid. iiste.orgmdpi.com Similarly, new phenylhydrazone derivatives have been prepared using p-toluenesulfonic acid as a catalyst in toluene. nih.gov The synthesis of certain fungicidal phenylhydrazone derivatives also utilizes acetic acid to catalyze the initial condensation. nih.gov

| Aldehyde | Phenylhydrazine | Catalyst | Solvent | Conditions | Yield | Reference |

| Substituted Acetophenone | Substituted Phenylhydrazine | Glacial Acetic Acid | Ethanol | Reflux, 3 hours | 40-89% | mdpi.com |

| 4-Methoxybenzaldehyde | Phenylhydrazine | Glacial Acetic Acid | Ethanol | Reflux, 6 hours at 60°C | - | iiste.org |

| 2,6-Hydroxyacetophenone | Phenylhydrazine | Acetic Acid | Anhydrous Ethanol | Stirred at 60°C for 10 hr | - | nih.gov |

| 4-Alkoxy-2-hydroxybenzaldehyde | 4-Nitrophenylhydrazine | p-Toluensulfonic Acid | Toluene | - | 75% | nih.gov |

| This table showcases various examples of acid-catalyzed synthesis of phenylhydrazones. |

Solvent-Free Synthesis Protocols for Phenylhydrazone Derivatives

In recent years, there has been a significant shift towards developing solvent-free synthetic methods to create more environmentally friendly chemical processes. researchgate.net These protocols often offer advantages such as reduced pollution, lower costs, and simpler procedures.

One such approach is the use of ball-milling, a mechanochemical technique. The solvent-free reaction of an aldehyde or ketone with phenylhydrazine in a ball-mill can lead to the corresponding phenylhydrazone in quantitative yield. sciforum.net Another prominent solvent-free method involves microwave irradiation, which can rapidly and efficiently produce oximes, semicarbazones, and phenylhydrazones from carbonyl compounds. researchgate.net Heterogeneous catalysts are also frequently employed under solvent-free conditions. For example, CuO/SnO₂ mixed metal oxide has been used for the synthesis of phenylhydrazones at room temperature without a solvent. derpharmachemica.com Similarly, H₂SO₄ supported on silica (B1680970) gel is an effective catalyst for converting carbonyl compounds to their phenylhydrazones under solvent-free conditions. researchgate.net

| Aldehyde/Ketone | Reagent | Method/Catalyst | Conditions | Yield | Reference |

| Various Carbonyls | Phenylhydrazine | Ball-milling | Solvent-free | 100% | sciforum.net |

| Various Carbonyls | Phenylhydrazine | CuO/SnO₂ | Solvent-free, Room Temp | Excellent | derpharmachemica.com |

| Various Carbonyls | Phenylhydrazine | H₂SO₄/SiO₂ | Solvent-free | - | researchgate.net |

| Various Aldehydes | Phenylhydrazine | Nanostructured Na₂CaP₂O₇ | Solvent-free | 92-98% | researchgate.net |

| This table presents findings from different solvent-free synthesis protocols for phenylhydrazones. |

Catalytic Strategies in Phenylhydrazone Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and greater selectivity. For phenylhydrazone formation, various catalytic strategies have been developed, encompassing homogeneous, heterogeneous, and nucleophilic approaches.

Homogeneous Catalysis (e.g., Acetic Acid, Imidazole)

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. nih.gov This type of catalysis is widely used in industrial processes and fine chemical synthesis. researchgate.net In the context of phenylhydrazone synthesis, weak acids like acetic acid are common homogeneous catalysts. nih.goviiste.orgmdpi.com

A specific example relevant to the target compound involves the reaction of hexanal (B45976) with 4-methoxyphenylhydrazine hydrochloride, using sodium acetate (B1210297) in a condensation protocol. The sodium acetate acts as a base to neutralize the hydrochloride salt, freeing the phenylhydrazine for reaction, and the resulting reaction medium facilitates the condensation. This synthesis yielded the desired (E)-1-(hexan-1-ylidene)-2-(4-methoxyphenyl)hydrazine as a yellow oil with a 67% yield. whiterose.ac.uk

Imidazole and its derivatives have also been explored as catalysts in related reactions, such as the hydrolysis of esters and the synthesis of phosphorus ylides, showcasing their versatility in catalyzing reactions involving carbonyl compounds. acs.orgresearchgate.net

Heterogeneous Catalysis (e.g., Nanostructured Diphosphate (B83284) Na₂CaP₂O₇, Marine Sponge/H₃PO₄)

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. derpharmachemica.com

Nanostructured Diphosphate Na₂CaP₂O₇: A novel and efficient strategy for synthesizing phenylhydrazone derivatives utilizes nanostructured diphosphate Na₂CaP₂O₇ as a heterogeneous catalyst. researchgate.netresearchgate.net This method is performed under solvent-free conditions and is noted for its simplicity, short reaction times, and high conversion rates. researchgate.net The catalyst can be easily recovered and reused multiple times without a significant loss of its catalytic activity. researchgate.netresearchgate.net The proposed mechanism suggests that the basic sites of the catalyst activate the phenylhydrazine, while the acidic sites activate the aldehyde, facilitating the condensation and subsequent elimination of water. researchgate.net

| Aldehyde | Catalyst Amount (mol%) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 20 | 10 | 95 | researchgate.net |

| 4-Chlorobenzaldehyde | 20 | 15 | 98 | researchgate.net |

| 4-Nitrobenzaldehyde | 20 | 15 | 96 | researchgate.net |

| Cinnamaldehyde | 20 | 30 | 92 | researchgate.net |

| This table summarizes the synthesis of various phenylhydrazones using nanostructured Na₂CaP₂O₇ as a heterogeneous catalyst under solvent-free conditions. |

Marine Sponge/H₃PO₄: A naturally occurring and chiral catalyst system comprising marine sponge and phosphoric acid (H₃PO₄) has been developed for the solvent-free synthesis of indoles via phenylhydrazone intermediates (the Fischer-indole synthesis). nih.govbrieflands.comnih.gov The reaction is carried out by grinding the phenylhydrazine, a ketone or aldehyde, and the marine sponge/H₃PO₄ powder in a mortar and pestle at room temperature. nih.govnih.govresearchgate.net This method represents a green and efficient approach, leveraging natural materials for catalysis. brieflands.com While the primary focus of the published research is the subsequent indolization, the initial formation of the phenylhydrazone is a crucial first step catalyzed by this system. brieflands.com

Nucleophilic Catalysis for Enhanced Hydrazone Formation Kinetics

While hydrazone formation is a robust reaction, its kinetics can be slow, particularly at neutral pH. acs.org Nucleophilic catalysis has emerged as a powerful strategy to accelerate this transformation without altering the reaction equilibrium. acs.orgnih.gov Aniline (B41778) and its derivatives are effective nucleophilic catalysts for this purpose. acs.orgacs.org

The mechanism involves the initial, rapid formation of a reactive Schiff base intermediate between the catalyst (e.g., aniline) and the aldehyde. acs.org This protonated imine is significantly more electrophilic than the original carbonyl compound. The hydrazine then attacks this highly reactive intermediate, leading to the formation of the hydrazone and regeneration of the catalyst. acs.orgnih.gov This catalytic cycle dramatically enhances the rate of hydrazone formation, making it a valuable tool in fields like dynamic covalent chemistry and bioconjugation. acs.orgrsc.orgrsc.org Studies have shown that electron-rich aniline derivatives can be particularly effective catalysts for this transformation in both protic and aprotic solvents. rsc.org

Advanced Synthetic Techniques and Conditions

In the synthesis of aldehyde phenylhydrazones, including hexanal phenylhydrazone, modern techniques have been developed to enhance reaction efficiency, reduce environmental impact, and improve product yields. These methods often circumvent the need for harsh catalysts or solvents typically used in conventional condensation reactions.

Synthesis under Hydrostatic High Pressure (HHP)

The application of hydrostatic high pressure (HHP) has emerged as a potent, non-traditional activation method for the synthesis of aldehyde phenylhydrazones. researchgate.net This technique is a cornerstone of green chemistry, enabling reactions to proceed without the need for solvents or catalysts. researchgate.netbeilstein-journals.org The condensation of aldehydes with phenylhydrazine under HHP can be conducted with a 1:1 molar ratio of reactants, leading to nearly quantitative yields and simplifying product isolation. researchgate.net

The efficacy of HHP is dependent on both the magnitude of the pressure applied and the duration of the reaction. beilstein-journals.org As pressure increases, the reaction yield generally improves in a near-linear fashion. This effect works synergistically with the reaction time, where longer durations under pressure lead to more complete conversion. beilstein-journals.org Methodologies can vary from maintaining a constant high pressure to pressure cycling, which involves repeated compression and decompression phases. researchgate.net This solvent- and catalyst-free approach not only minimizes waste but also produces only non-toxic by-products, such as water. beilstein-journals.org

Below is a data table illustrating the optimization of reaction conditions for a model condensation reaction between an aldehyde and phenylhydrazine under HHP at room temperature.

Table 1: Optimization of Aldehyde Phenylhydrazone Synthesis via HHP

| Entry | Pressure (kbar) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Ambient | 10 | 0 |

| 2 | 2.8 | 1 | 8 |

| 3 | 2.8 | 2 | 15 |

| 4 | 3.8 | 1 | 12 |

| 5 | 3.8 | 2 | 26 |

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another advanced technique that significantly accelerates the formation of aldehyde phenylhydrazones. This method relies on the ability of polar molecules to transform electromagnetic energy into heat, resulting in immediate and rapid heating that is uniform throughout the reaction mixture. oatext.comyoutube.com Compared to conventional heating, which transfers heat from the outside in, microwave heating is more efficient and can dramatically reduce reaction times from hours to mere minutes or even seconds. oatext.comyoutube.com

This methodology is highly versatile and aligns with the principles of green chemistry. youtube.com Syntheses can be performed under solvent-free conditions, where the neat reactants are mixed and irradiated. youtube.comnih.gov Alternatively, environmentally benign solvents like water or high-boiling point organic solvents can be used. youtube.com The general procedure involves mixing the aldehyde and phenylhydrazine, sometimes with a solid support or a catalytic amount of an acid, and irradiating the mixture in a microwave reactor. oatext.comnih.gov The resulting products are often obtained in high yields and purity after simple work-up procedures. oatext.com

The efficiency of microwave-assisted synthesis can be influenced by the nature of the aldehyde. For instance, aromatic aldehydes with electron-donating groups are readily converted. nih.gov

Table 2: Representative Conditions for Microwave-Assisted Synthesis

| Reactant A | Reactant B | Conditions | Time | Yield |

|---|---|---|---|---|

| Aromatic Aldehyde | Phenylhydrazine | Microwave (160-320 W), Solvent-Free | 30-60 sec | High |

Stereochemical Considerations in Aldehyde Phenylhydrazone Formation

The structure of aldehyde phenylhydrazones is characterized by the presence of a C=N double bond, which gives rise to geometric isomerism. This stereochemistry is a critical aspect of their chemical identity and behavior.

E/Z Isomerism and Factors Influencing Isomeric Ratios in Solution and Melt

Aldehyde phenylhydrazones, such as acetaldehyde (B116499) phenylhydrazone, can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). rsc.org These isomers arise from the restricted rotation around the C=N double bond. rsc.org While the solid crystalline form often consists of a single, pure isomer (typically the Z-isomer), in the liquid state (melt) or in solution, an equilibrium mixture of both E and Z isomers is usually formed. soton.ac.ukacs.org

The ratio of these isomers at equilibrium is not fixed and is highly sensitive to several external factors:

Acid and Base Catalysis: The rate of interconversion between E and Z isomers is strongly catalyzed by trace amounts of acid. soton.ac.ukacs.org This catalysis leads to a rapid establishment of equilibrium. soton.ac.uk The presence of acid can explain the phenomenon where different samples of the same compound, like acetaldehyde phenylhydrazone, exhibit vastly different melting points (ranging from 56°C to 101°C); the low-melting forms are often contaminated with acid, which facilitates rapid melting to an equilibrium liquid mixture. acs.orgresearchgate.netsoton.ac.uk Conversely, treatment with a trace of alkali tends to produce the pure, high-melting form. acs.orgsoton.ac.uk

Temperature: The position of the E/Z equilibrium is temperature-dependent. For the melt of acetaldehyde phenylhydrazone, the E/Z ratio was observed to increase from 0.2 at 95°C to an equilibrium value of 1.7 at 105°C. soton.ac.uksoton.ac.uk

Solvent: The choice of solvent can influence the isomeric ratio in solution. researchgate.net

UV Irradiation: Exposure to ultraviolet light can also shift the isomeric balance, sometimes pushing the ratio beyond the normal thermal equilibrium point. researchgate.netnih.gov For example, for acetaldehyde-2,4-dinitrophenylhydrazone, the equilibrium Z/E ratio in an acid solution was 0.32, but under UV irradiation, it increased to 0.55. nih.gov

The spectral properties of the isomers differ, with Z-isomers typically showing absorption maximum wavelengths shifted to shorter wavelengths by 5-8 nm compared to their E counterparts. researchgate.netnih.gov

Table 3: Equilibrium Z/E Isomer Ratios for Various Aldehyde Hydrazones

| Compound | Condition | Z/E Ratio |

|---|---|---|

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.02-0.2% Phosphoric Acid Solution | 0.32 |

| Propanal-2,4-dinitrophenylhydrazone | 0.02-0.2% Phosphoric Acid Solution | 0.14 |

| Acrolein-2,4-dinitrophenylhydrazone | ISO Method Conditions | 0.028 |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | ISO Method Conditions | 0.093 |

Isomerization Kinetics and Equilibrium Studies

The interconversion between E and Z isomers is a dynamic process governed by reaction kinetics. The rate at which this isomerization occurs determines how quickly the system reaches thermodynamic equilibrium. soton.ac.uk This rate is notably slow for pure samples but is significantly accelerated by catalysts like acids or even phenylhydrazine itself. rsc.orgsoton.ac.uk

Kinetic studies on related aldehyde-2,4-dinitrophenylhydrazones show that in the presence of a sufficient concentration of phosphoric acid (e.g., 0.004%), an equilibrium isomer ratio can be established. chromatographyonline.com At lower acid concentrations, the equilibrium is still reached, but over a longer period, sometimes taking several hours. researchgate.netchromatographyonline.com For instance, after 22 hours in a solution with a phosphoric acid concentration between 0.001–0.005%, the Z/E ratio for acetaldehyde-2,4-dinitrophenylhydrazone stabilizes at approximately 0.31. chromatographyonline.com

The mechanism of acid-catalyzed isomerization involves the protonation of the hydrazone, which facilitates rotation around the C=N bond. chromatographyonline.com The rate of this isomerization and the subsequent thermal back-conversion can also be influenced by the molecular structure, such as the potential for intramolecular hydrogen bonding, which can stabilize one isomer over the other. scielo.org.co The study of these kinetics is often performed using techniques like NMR or HPLC, which can distinguish between and quantify the different isomers over time. soton.ac.ukchromatographyonline.com

Table 4: Kinetic Progression to Equilibrium for Acetaldehyde-2,4-dinitrophenylhydrazone

| Time (hours) | Phosphoric Acid Conc. | Z/E Isomer Ratio |

|---|---|---|

| Initial | 0.001% | ~0.10 |

| ~5 | 0.001% | ~0.25 |

| 22 | 0.001% | 0.31 |

| Initial | 0.004% | ~0.28 |

| ~2 | 0.004% | 0.31 |

Reactivity and Mechanistic Investigations of Aldehyde Phenylhydrazones

Fundamental Reaction Pathways of the Hydrazone Moiety

The characteristic reactions of the hydrazone group are dictated by the electronic properties of its constituent atoms and their interactions with reagents.

The hydrazone functionality (C=N-NH-) in hexanal (B45976) phenylhydrazone possesses both nucleophilic and electrophilic centers, which govern its reactivity.

Nucleophilic Centers : The nitrogen atoms are the primary nucleophilic sites. The terminal amino nitrogen (N-NH) is particularly nucleophilic due to its lone pair of electrons. This allows it to participate in reactions such as protonation and alkylation. The imine nitrogen (C=N) also has a lone pair and can act as a nucleophile, though its reactivity is influenced by the adjacent double bond. youtube.comlibretexts.org

Electrophilic Center : The carbon atom of the C=N double bond is the principal electrophilic site. youtube.com The electronegativity difference between carbon and nitrogen results in a polar bond, leaving the carbon atom with a partial positive charge and susceptible to attack by nucleophiles. Aldehydes are generally more reactive electrophiles than ketones in forming such derivatives due to less steric hindrance and fewer electron-donating groups, which makes the carbonyl carbon in the precursor hexanal more electrophilic. ncert.nic.in

The interplay of these characteristics is fundamental to the reactions discussed in the following sections. The reactivity can be summarized in the following table:

| Atom/Group | Character | Reactivity |

| Imine Carbon (C=N) | Electrophilic | Site of nucleophilic attack. |

| Imine Nitrogen (C=N) | Nucleophilic | Can be protonated or attack electrophiles. |

| Amino Nitrogen (-NH) | Nucleophilic | Primary site for deprotonation in base-catalyzed reactions. |

This table summarizes the general nucleophilic and electrophilic sites within the phenylhydrazone moiety.

Proton transfer is a critical step in both the formation of hexanal phenylhydrazone from hexanal and phenylhydrazine (B124118), and its subsequent hydrolysis back to the parent carbonyl and hydrazine (B178648). masterorganicchemistry.com

Formation: The formation of the hydrazone is typically acid-catalyzed. The mechanism involves the following key proton transfer steps:

Protonation of the carbonyl oxygen of hexanal increases the electrophilicity of the carbonyl carbon.

The nucleophilic nitrogen of phenylhydrazine attacks the activated carbonyl carbon.

A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the hydroxyl group in the carbinolamine turns it into a good leaving group (water).

Elimination of a water molecule and a final deprotonation step yield the stable hexanal phenylhydrazone. youtube.comnumberanalytics.com

Hydrolysis: The hydrolysis of the hydrazone is the reverse process and is also acid-catalyzed.

Protonation of the imine nitrogen makes the imine carbon more electrophilic.

A water molecule acts as a nucleophile, attacking the imine carbon.

Proton transfer from the attacking oxygen to the amino nitrogen facilitates the cleavage of the C-N bond.

The resulting intermediate collapses, releasing phenylhydrazine and regenerating the protonated hexanal, which is then deprotonated. masterorganicchemistry.com

At neutral pH, the rate-limiting step for hydrazone formation is often the dehydration of the tetrahedral intermediate. nih.gov The kinetics of these processes are influenced by pH, with optimal rates for hydrazone exchange often observed under mildly acidic conditions (around pH 4.5). rsc.orgljmu.ac.uk

Transformations Involving the Hydrazone Functionality

The hydrazone group in hexanal phenylhydrazone can undergo several important chemical transformations, converting it into different functional groups or using it as an intermediate for constructing more complex molecular architectures.

The Wolff-Kishner reduction is a classic organic reaction that converts aldehydes and ketones into their corresponding alkanes. wikipedia.orglibretexts.org For hexanal phenylhydrazone, this reaction would yield hexane. The reaction is performed under strongly basic conditions at high temperatures, often using a high-boiling solvent like diethylene glycol. byjus.compharmaguideline.com

The mechanism proceeds via the following steps:

Hydrazone Formation : If starting from the aldehyde, the hydrazone is formed in situ. Using a pre-formed hydrazone like hexanal phenylhydrazone can lead to milder reaction conditions and reduced reaction times. byjus.compharmaguideline.com

Deprotonation : A strong base (e.g., potassium hydroxide) deprotonates the terminal nitrogen atom of the hydrazone, forming a hydrazone anion. byjus.comlibretexts.org

Tautomerization : The anion undergoes tautomerization, where the proton is transferred to the carbon atom. This step is often the rate-determining step. wikipedia.orgbyjus.com

Second Deprotonation : The newly formed N-H bond is deprotonated again by the base.

Elimination of Nitrogen Gas : This step is the driving force for the reaction. The resulting intermediate collapses, releasing a molecule of highly stable nitrogen gas (N₂) to form a carbanion. youtube.comlibretexts.org

Protonation : The carbanion is protonated by a water molecule (formed in the initial steps) to yield the final alkane product, hexane. byjus.compharmaguideline.com

Hydrazone exchange, or transimination, is a reversible process where a hydrazone reacts with a different hydrazine (or aldehyde/ketone) to form a new hydrazone. ljmu.ac.uk For instance, hexanal phenylhydrazone can react with a different hydrazine to release phenylhydrazine and form a new hydrazone derived from hexanal.

The kinetics of this exchange are highly dependent on pH, with optimal rates typically found in a slightly acidic medium (pH ~4.5). rsc.orgljmu.ac.uk This is because the mechanism requires both protonated species to activate the hydrazone for nucleophilic attack and the free base form of the attacking hydrazine.

Computational and experimental studies have shown that the rate of hydrazone exchange can be enhanced at near-neutral pH by incorporating functional groups within the aldehyde-derived moiety that can stabilize the transition states through hydrogen bonding. rsc.orgmanchester.ac.uk The process generally follows a second-order reversible reaction mechanism. rsc.org

Phenylhydrazones can participate in cycloaddition reactions, serving as precursors to 1,3-dipoles. Upon deprotonation, a phenylhydrazone like hexanal phenylhydrazone can form a 2-azaallyl anion. rsc.orgnih.gov These anions are potent electron donors and can react with various electrophiles.

In the context of cycloadditions, these 2-azaallyl anions can act as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles, such as electron-deficient alkenes or alkynes. acs.orgnih.gov This reaction pathway leads to the formation of five-membered heterocyclic rings, such as pyrazolidines or pyrazolines. acs.org

The general sequence involves:

Deprotonation of the hydrazone to form the 2-azaallyl anion.

Reaction of this anion as a 1,3-dipole with a dipolarophile (an alkene or alkyne).

Cyclization to form the five-membered ring.

These reactions are a powerful tool for synthesizing complex nitrogen-containing heterocycles from simple aldehyde precursors. nih.govresearchgate.net

Role as Intermediates and Precursors in Complex Organic Synthesis

Hexanal phenylhydrazone serves as a versatile intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules, including various nitrogen-containing compounds and heterocyclic systems. The reactivity of its C=N imine bond and the adjacent N-N bond allows for a range of transformations.

Synthesis of Amines: The carbon-nitrogen double bond in hexanal phenylhydrazone can be reduced to form the corresponding N-hexyl-N'-phenylhydrazine. This transformation is a standard reduction of a hydrazone to a hydrazine derivative. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium or nickel) or hydride reagents. Furthermore, the N-N bond in the resulting substituted hydrazine can be cleaved under specific reductive conditions to yield primary amines. For instance, a novel biocatalytic approach uses transaminases to convert phenylhydrazones directly into primary amines. ncert.nic.in This reaction is thought to proceed through an in-situ hydrolysis of the hydrazone to regenerate the aldehyde (hexanal), which is then aminated by the enzyme. ncert.nic.in This method provides a green alternative for amine synthesis under mild conditions. ncert.nic.in

Synthesis of Imidazolidines: Imidazolidines are five-membered heterocyclic compounds typically synthesized through the condensation of an aldehyde with a 1,2-diamine (also known as ethylenediamine). researchgate.net Therefore, hexanal, not its phenylhydrazone derivative, is the direct precursor for the corresponding imidazolidine (B613845). The synthesis involves the reaction of hexanal with a substituted or unsubstituted 1,2-diamine, often under conditions that facilitate the removal of water, to form the heterocyclic ring. researchgate.net While hexanal phenylhydrazone is a valuable intermediate for other heterocycles, it is not the conventional starting material for imidazolidine synthesis.

The structure of hexanal phenylhydrazone is ideally suited for participation in cyclization reactions to form important heterocyclic rings such as indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis: This is one of the oldest and most reliable methods for synthesizing substituted indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. When hexanal phenylhydrazone is treated with an acid catalyst (such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), it undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. This is followed by the loss of an ammonia (B1221849) molecule to form the aromatic indole ring. This specific reaction would yield 2-butyl-3-methyl-1H-indole, demonstrating the power of using simple aldehyde phenylhydrazones as precursors to complex, biologically relevant indole structures.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Phenylhydrazones are common precursors in pyrazole synthesis. One classical method involves the condensation of a hydrazone with a 1,3-dicarbonyl compound. Alternatively, hexanal phenylhydrazone can react in a [3+2] cycloaddition reaction. For example, reaction with an alkyne under appropriate conditions can lead to the formation of a substituted pyrazole ring. These methods offer a modular approach to a wide variety of pyrazole derivatives, which are significant scaffolds in medicinal chemistry. ncert.nic.in

The hexanal phenylhydrazone molecule contains several reactive sites that allow for further chemical modification beyond direct participation in heterocycle formation. The phenylhydrazone moiety can be considered a stable protecting group for the aldehyde, allowing for chemical transformations on other parts of the molecule, such as the alkyl chain or the phenyl ring, before regenerating the carbonyl group via hydrolysis.

Furthermore, the phenylhydrazone scaffold itself can be derivatized. For instance, the N-H proton is weakly acidic and can be deprotonated to form an anion, which can then react with electrophiles. The phenyl ring can undergo electrophilic aromatic substitution, with the hydrazone group directing the substitution pattern. Phenylhydrazines and their hydrazone derivatives are known to participate in a myriad of synthetic transformations, highlighting their versatility as building blocks in organic chemistry. researchgate.net

Enzyme-Mediated Chemical Transformations and Inactivation Mechanisms

Aldehyde phenylhydrazones are not only substrates in synthetic chemistry but also interact with biological systems, particularly with enzymes. Their reactivity can be harnessed for specific biocatalytic transformations or can lead to enzyme inhibition.

Hexanal phenylhydrazone has been identified as a potent mechanism-based inactivator of soybean lipoxygenase-1 (L-1). This type of inactivation, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that, in turn, irreversibly inactivates the enzyme.

The inactivation mechanism proceeds as follows:

In the presence of oxygen, the lipoxygenase enzyme catalyzes the oxidation of hexanal phenylhydrazone.

This enzymatic reaction forms a highly reactive intermediate, an α-azo hydroperoxide.

This hydroperoxide is the actual inactivating species. It can either be released from the active site and then re-bind to inactivate the enzyme, or it can react immediately within the active site upon its formation.

The inactivation is irreversible and results in the oxidation of approximately 1.8 methionine residues within the enzyme to methionine sulfoxide.

Research has shown that this inactivation is a time-dependent and irreversible process that follows a branched pathway. The (E) and (Z) isomers of hexanal phenylhydrazone exhibit different kinetic parameters for this inactivation.

Table 2: Kinetic Parameters for the Inactivation of Soybean Lipoxygenase-1 by Hexanal Phenylhydrazone Isomers

| Isomer | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) |

| (E)-Hexanal Phenylhydrazone | 0.25 | 0.8 |

| (Z)-Hexanal Phenylhydrazone | 0.40 | 2.1 |

| Data sourced from a study on the mechanism-based inactivation of soybean lipoxygenase 1. |

This specific interaction highlights the potential of using phenylhydrazone scaffolds to design targeted enzyme inhibitors. The structural similarities to other known lipoxygenase inhibitors, such as amidrazones, initially suggested a similar mode of action, though subsequent studies have helped to elucidate the distinct mechanism for phenylhydrazones.

Phenylhydrazones as Substrates for Dioxygenase and Peroxidase Reactions of Prostaglandin (B15479496) Synthase

Phenylhydrazones derived from various aldehydes and ketones, including hexanal phenylhydrazone, serve as effective substrates for the dual enzymatic activities of prostaglandin synthase (PGHS). nih.gov This enzyme, central to the biosynthesis of prostaglandins, possesses both a dioxygenase (cyclooxygenase) and a peroxidase function. nih.gov

In the dioxygenase reaction, PGHS catalyzes the consumption of molecular oxygen, with hexanal phenylhydrazone exhibiting a particularly high maximum initial rate. nih.gov This reaction leads to the formation of an α-azo hydroperoxide intermediate. nih.gov Subsequently, the peroxidase function of PGHS converts this hydroperoxide intermediate into the corresponding α-azo alcohol. nih.gov

The efficiency of these substrates is reflected in their kinetic parameters. While the Michaelis-Menten constant (K_m) for various phenylhydrazones typically falls within the range of 100 to 300 μM, the maximum initial rates of oxygen consumption can vary significantly. nih.gov Notably, hexanal phenylhydrazone demonstrates one of the highest rates, highlighting its proficiency as a substrate for the dioxygenase activity of PGHS. nih.gov

| Substrate | Maximum Initial Rate of O₂ Consumption (mol (mol of PGHS)⁻¹ s⁻¹) | K_m (μM) |

| Hexanal phenylhydrazone | 230 | 100 - 300 |

| Benzophenone phenylhydrazone | 8 | 100 - 300 |

Formation of Iron(III)-σ-phenyl Complexes in Enzyme Reactions

During the oxidation of phenylhydrazones like hexanal phenylhydrazone by prostaglandin synthase (PGHS), a distinct enzymatic complex is formed. nih.gov Spectroscopic analysis reveals the appearance of a new species characterized by absorption peaks at 438 and 556 nm. nih.gov This spectral signature is indicative of a σ-phenyl PGHS Fe(III)-Ph complex. nih.gov The formation of this complex has been observed in reactions of PGHS Fe(III) with both phenyldiazene (B1210812) and phenylhydrazine in the presence of oxygen. nih.gov

The proposed mechanism for the generation of the PGHS Fe(III)-Ph complex involves several steps. nih.gov It is believed to start with the oxidation of the intermediate α-azo alcohol by the Fe(III) state of the enzyme's heme. nih.gov This oxidation leads to the cleavage of the resulting alkoxy radical, which fragments to form a ketone (or an aldehyde, such as hexanal) and a phenyl radical (Ph•). nih.gov The highly reactive phenyl radical then combines with the reduced PGHS Fe(II) to yield the final Fe(III)-σ-phenyl complex. nih.govnih.gov The generation of these phenyl radicals and the subsequent formation of the stable iron-phenyl complex are thought to be responsible for the inhibitory effects that arylhydrazones have been observed to exert on PGHS. nih.gov

Dynamic Covalent Chemistry Applications of Hydrazones

The hydrazone functional group, formed by the condensation of a hydrazine with an aldehyde or ketone, is a cornerstone of dynamic covalent chemistry (DCC). This field leverages reversible chemical reactions to create complex, stimulus-responsive molecular systems. The reversible nature of the C=N bond in hydrazones allows for the continuous exchange of components, enabling processes of self-assembly, error correction, and constitutional adaptation. nih.gov

Exploration of Reversible Bond Formation in Self-Assembled Systems

The reversible formation and cleavage of the hydrazone bond, as seen in hexanal phenylhydrazone, is fundamental to its application in self-assembled systems. nih.gov This dynamic equilibrium allows molecular building blocks to connect and disconnect under specific conditions, such as changes in pH or the presence of a catalyst. rsc.org This "proof-reading" capability is crucial for the high-fidelity construction of intricate supramolecular architectures, including macrocycles and cages. nih.gov

In these systems, precursor molecules—for instance, a dialdehyde (B1249045) and a dihydrazide—can spontaneously assemble into well-defined polymeric or discrete structures. nih.gov The reversibility of the hydrazone linkages ensures that any "mistakes" in the assembly can be corrected, leading to the thermodynamically most stable product. nih.gov The dynamic nature of hexanal phenylhydrazone and its analogues allows for the creation of libraries of compounds that can adapt their constitution in response to external stimuli, a key feature of adaptive materials. nih.govacs.org

Tuning Hydrazone Dynamics for Material Applications

The dynamic properties of the hydrazone bond can be precisely controlled, or "tuned," to create materials with specific, desired functionalities. nih.gov The kinetics and equilibrium position of the hydrazone exchange reaction are sensitive to the electronic and steric nature of both the aldehyde/ketone and hydrazine components. researchgate.net

For a compound like hexanal phenylhydrazone, modifications can be made to either the hexanal or the phenylhydrazine moiety. For example:

Electronic Effects: Introducing electron-withdrawing groups onto the phenyl ring of the hydrazine component can increase the electrophilicity of the hydrazone's imine carbon, making it more susceptible to hydrolysis or exchange. researchgate.net Conversely, electron-donating groups can increase its stability.

Steric Effects: Altering the steric bulk of the aldehyde (e.g., by replacing hexanal with a more hindered aldehyde) can influence the rate of formation and the stability of the resulting hydrazone.

Catalysis and pH: The exchange rate is highly dependent on pH, with optimal kinetics often observed under mildly acidic conditions where protonation of the hydrazone nitrogen facilitates nucleophilic attack. rsc.org The inclusion of internal catalytic groups, such as a strategically placed hydrogen bond acceptor near the carbonyl-derived moiety, can also significantly enhance exchange rates at near-neutral pH values. ljmu.ac.uk

This ability to tune the bond's lability is critical for designing advanced materials, such as self-healing hydrogels, stimuli-responsive drug delivery systems, and dynamic combinatorial libraries for drug discovery. acs.orgresearchgate.net By rationally designing the constituent parts of the hydrazone, chemists can dictate the responsiveness and lifespan of the resulting dynamic materials.

Spectroscopic and Theoretical Characterization of Aldehyde Phenylhydrazones

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

The structural and dynamic properties of hexanal (B45976) phenylhydrazone are elucidated through a combination of advanced spectroscopic techniques. These methods provide comprehensive insights into its isomeric forms, functional group characteristics, electronic behavior, molecular mass, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Configurational Analysis (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of hexanal phenylhydrazone, providing information on its isomeric composition and the specific configuration of its atoms. Phenylhydrazones can exist as E and Z isomers, and NMR is crucial for identifying and quantifying these forms.

¹H NMR Spectroscopy: The proton NMR spectrum of hexanal phenylhydrazone is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the N-H proton, the imine proton (-CH=N-), and the aliphatic protons of the hexyl chain. The aromatic protons typically appear in the downfield region of 6.7-7.5 ppm. The N-H proton signal is often broad and its chemical shift is sensitive to solvent and concentration, but generally appears downfield (>8.0 ppm). The imine proton gives a characteristic signal around 7.5 ppm. Protons on the carbon adjacent to the imine group (α-CH₂) are expected around 2.2-2.4 ppm, with the remaining aliphatic protons of the hexyl chain appearing further upfield between 0.9 and 1.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The imine carbon (-CH=N-) is particularly characteristic, with a chemical shift in the range of 135-145 ppm. The aromatic carbons of the phenyl ring resonate between 110 and 150 ppm. The carbons of the hexyl chain will appear in the upfield aliphatic region, typically from 14 to 40 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of the hexyl chain. HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is invaluable for distinguishing between the E and Z isomers.

Predicted ¹H and ¹³C NMR Chemical Shifts for Hexanal Phenylhydrazone

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Terminal CH₃ (Hexyl) | ~0.9 | ~14.0 |

| Internal CH₂ (Hexyl) | 1.2 - 1.7 | 22.0 - 32.0 |

| α-CH₂ (to C=N) | 2.2 - 2.4 | ~36.0 |

| Imine CH | ~7.5 | ~140.0 |

| Aromatic CH | 6.7 - 7.5 | 113.0 - 130.0 |

| Aromatic C (ipso to N) | - | ~145.0 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in hexanal phenylhydrazone by detecting their vibrational frequencies. The formation of the phenylhydrazone from hexanal and phenylhydrazine (B124118) results in a distinct IR spectrum. The most prominent change is the disappearance of the strong carbonyl (C=O) stretching band of hexanal (typically around 1720-1740 cm⁻¹) and the appearance of the imine (C=N) stretching vibration. masterorganicchemistry.com

Key vibrational bands for hexanal phenylhydrazone include:

N-H Stretching: A moderate to sharp band is expected in the region of 3300-3350 cm⁻¹, corresponding to the N-H bond of the hydrazone moiety. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions from the hexyl group are observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. vscht.cz

C=N Stretching: The imine group stretch is a key diagnostic peak, appearing in the 1600-1650 cm⁻¹ region. researchgate.net Its exact position can be influenced by conjugation with the phenyl ring.

Aromatic C=C Stretching: Medium to weak absorptions from the phenyl ring are found in the 1450-1600 cm⁻¹ range.

Ph-N Stretching: A band associated with the phenyl-nitrogen bond can be observed in the 1120-1170 cm⁻¹ region. nih.gov

Characteristic IR Absorption Bands for Hexanal Phenylhydrazone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Solvatochromism, and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of hexanal phenylhydrazone. The chromophore, which includes the phenyl ring conjugated with the C=N double bond, gives rise to characteristic absorption bands.

Two primary electronic transitions are expected:

π → π* Transition: This is a high-intensity absorption band, typically occurring at shorter wavelengths (e.g., 250-300 nm), arising from the excitation of electrons in the π-orbitals of the conjugated system.

n → π* Transition: This is a lower-intensity absorption, occurring at longer wavelengths (e.g., 300-350 nm), resulting from the excitation of a non-bonding electron from the nitrogen atom into an anti-bonding π*-orbital.

Solvatochromism: The position of these absorption maxima (λ_max) is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths because the polar solvent molecules stabilize the non-bonding electrons on the nitrogen, increasing the energy required for excitation. Conversely, the π → π* transition may exhibit a bathochromic (red) shift in polar solvents. preprints.org Studying these shifts provides insight into the electronic structure and dipole moment changes between the ground and excited states.

Expected Electronic Transitions for Hexanal Phenylhydrazone

| Transition Type | Typical Wavelength Range (nm) | Expected Intensity | Solvent Effect (Increasing Polarity) |

|---|---|---|---|

| π → π* | 250 - 300 | High | Bathochromic Shift (Red Shift) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov The stable, closed-shell hexanal phenylhydrazone molecule is diamagnetic and does not have unpaired electrons, making it EPR-silent.

Therefore, EPR spectroscopy is not used for the direct structural characterization of hexanal phenylhydrazone itself. However, it would be an indispensable tool for studying reaction mechanisms involving this compound that proceed through radical intermediates. rsc.org For example, if hexanal phenylhydrazone were to undergo oxidation via a single-electron transfer process, EPR could be used to detect and identify the resulting nitrogen-centered radical cation. The technique provides information on the electronic structure and environment of the radical, which is crucial for mechanistic investigations. nih.govscielo.org No EPR studies specifically involving hexanal phenylhydrazone were identified in the literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of hexanal phenylhydrazone and to elucidate its structure through the analysis of its fragmentation patterns. The molecular formula of hexanal phenylhydrazone is C₁₂H₁₈N₂, giving it a monoisotopic mass of approximately 190.15 Da. The electron ionization (EI) mass spectrum would therefore show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 190.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for hexanal phenylhydrazone are predicted to include:

Cleavage of the N-N bond: This is a common fragmentation for hydrazones, which could lead to fragments such as the phenylamino (B1219803) radical and the C₆H₁₃N⁺ ion at m/z 99.

Loss of the alkyl chain: Fragmentation of the hexyl group is expected, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). libretexts.org A prominent peak could arise from cleavage alpha to the imine group.

Formation of stable aromatic ions: The phenyl group is stable, and fragments containing it are expected, such as the phenyl cation (C₆H₅⁺) at m/z 77.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the hexyl chain can be transferred to the nitrogen, followed by cleavage, leading to a characteristic neutral loss.

Predicted Key Fragments in the Mass Spectrum of Hexanal Phenylhydrazone

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₆H₅N₂CH₂]⁺ | Cleavage of the hexyl chain |

| 93 | [C₆H₅NH₂]⁺˙ | Phenylhydrazine radical cation |

| 91 | [C₆H₅N]⁺ | Loss of H from phenylnitrene ion |

Differential Scanning Calorimetry (DSC) for Melt Behavior and Phase Transitions Related to Isomerism

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. malvernpanalytical.com For hexanal phenylhydrazone, DSC is used to determine its melting point, enthalpy of fusion (the energy required to melt), and to study any other phase transitions, such as those between different crystalline forms (polymorphism) or related to isomerism. libretexts.org

Studies on the closely related acetaldehyde (B116499) phenylhydrazone have shown that different crystalline forms can exhibit vastly different melting points. acs.org These differences were linked not to polymorphism, but to the ratio of E/Z isomers present in the melt upon heating. A DSC thermogram of hexanal phenylhydrazone would show an endothermic peak corresponding to its melting point. The shape and temperature of this peak can provide information about the purity of the sample. Furthermore, cyclic DSC experiments (repeated heating and cooling runs) could be used to investigate the interconversion between E and Z isomers in the molten state, which may manifest as shifts in the melting or crystallization temperatures upon subsequent scans. acs.org Such studies are crucial for understanding the thermal stability and isomeric dynamics of the compound.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for the detailed characterization of molecular systems, offering insights that complement experimental findings. For aldehyde phenylhydrazones, including hexanal phenylhydrazone, these methods are instrumental in understanding their structure, behavior, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of hydrazone derivatives. nih.gov DFT calculations, often employing hybrid functionals like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with a basis set such as 6-31G(d,p), are used to perform geometry optimizations. nih.gov These calculations typically start from an initial geometry, which can be derived from experimental data like X-ray diffraction, to find the most stable molecular conformation in the gas phase. nih.gov

The optimized geometry provides key parameters such as bond lengths and bond angles. It's important to note that discrepancies can exist between computed and experimentally determined values, primarily because DFT calculations often model a single molecule in the gas phase, whereas experimental data reflects the molecule in a crystal lattice or solution. nih.gov For hydrazone derivatives, DFT calculations have been used to determine geometric parameters and compare them with experimental values obtained from crystal structures. nih.gov

Beyond molecular geometry, DFT is a reliable method for predicting electronic properties. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A larger energy gap generally indicates higher stability.

Furthermore, DFT is employed to predict spectroscopic properties. For instance, harmonic vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, and these theoretical values often show good concordance with experimental NMR data. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Hydrazone Derivative

| Parameter | Calculated Value |

| Global Energy Minimum | -1029.7542 Hartree |

| Dipole Moment | 0.6732 Debye |

Note: The data presented is for a representative hydrazone derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. nih.gov

Molecular Dynamics Simulations for Understanding Solution and Melt Behavior

For APH, MD simulations have been used to understand the compositional stability of the liquid phase, which is known to be a mixture of E and Z isomers. unimi.it These simulations can reveal how intermolecular forces, such as electrostatic interactions, influence the arrangement of molecules. For instance, in molten APH, electrostatic interactions favor partially ordered, antiparallel conformations of neighboring molecules. unimi.it

MD simulations can also help explain thermodynamic properties. The cohesive energy of the liquid, which is related to the enthalpy of vaporization, can be calculated. Studies on APH have shown that the Z isomer, with its folded hydrocarbon chain, forms a liquid with lower cohesive energy compared to the E isomer. unimi.it This difference in intermolecular interactions between isomers is a key factor in the thermodynamic stability of the liquid mixture. By analyzing the enthalpic and entropic contributions to the free energy, MD simulations can predict the equilibrium isomer ratio in the melt, which for APH is approximately E/Z = 1.7. unimi.it This prediction is in good agreement with experimental NMR data. unimi.it

Modeling of Reaction Pathways, Transition States, and Kinetic Parameters

The formation of phenylhydrazones from aldehydes and phenylhydrazine is a well-studied reaction, and computational modeling can provide detailed mechanistic insights. The reaction generally proceeds in two main steps: the formation of a carbinolamine (or aminomethanol) intermediate, followed by its dehydration to form the final hydrazone product. rsc.org

Computational methods, including DFT, can be used to model the potential energy surface of this reaction. This allows for the identification of transition states, which are the high-energy structures that connect reactants, intermediates, and products. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

The kinetics of phenylhydrazone formation are pH-dependent. At low pH (below pH 5-6), the formation of the carbinolamine intermediate is typically the rate-determining step. rsc.org At higher pH, the dehydration of this intermediate becomes rate-limiting. rsc.org Both steps are subject to hydronium ion catalysis. rsc.org

Kinetic studies on the formation of phenylhydrazones from various benzaldehydes have shown that the reaction is also subject to general acid catalysis by carboxylic acids. rsc.org Computational models can be used to explore the role of these catalysts in lowering the activation energy of the transition states. While specific kinetic parameters for hexanal phenylhydrazone are not detailed in the available literature, the general mechanistic principles derived from studies of similar aldehyde phenylhydrazones are applicable. The rate constants for the reaction of various carbonyl compounds with phenylhydrazine at pH 7.4 have been reported, with values ranging from 2 to 20 M⁻¹sec⁻¹. nih.gov

Solid-State Chemistry and Polymorphism in Phenylhydrazones

The solid-state properties of phenylhydrazones are of significant interest due to the potential for polymorphism and the influence of crystal packing on the material's properties.

X-ray Diffraction Studies for Crystal Structures and Polymorphic Forms

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For phenylhydrazone derivatives, SC-XRD studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.org

Table 2: Illustrative Crystallographic Data for an Aldehyde Phenylhydrazone Derivative

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | P1 | 7.352(5) | 7.880(6) | 10.978(8) | 78.294(8) | 73.390(7) | 81.909(7) |

Note: This data is for (E)-phenylacetaldehyde phenylhydrazone and is presented as a representative example. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in organic compounds. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While extensive studies on the polymorphism of hexanal phenylhydrazone have not been reported, the case of acetaldehyde phenylhydrazone (APH) is well-documented. APH was historically thought to exist in multiple polymorphic forms with widely varying melting points. acs.org However, modern investigations have shown that these different forms actually possess identical crystal structures. acs.org

Interplay between Solid-State Structure and Solution Isomerism

The curious case of acetaldehyde phenylhydrazone (APH) highlights the intricate relationship between the solid-state structure and the behavior of the molecule in solution or in the melt. It was observed for over a century that APH could be prepared in forms with melting points ranging from 56 °C to 101 °C. acs.org This was initially attributed to polymorphism. However, detailed studies using modern techniques like solid-state NMR and single-crystal X-ray diffraction have revealed that all solid samples of APH have the same crystal structure, which consists purely of the Z isomer. unimi.itacs.org

The variation in melting points is not due to different crystal packing but rather to the dynamics of isomerization in the liquid (melt) phase. acs.org When the solid Z isomer melts, it can isomerize to the E form. The final melting point depends on the rate of this isomerization and the resulting composition of the E/Z mixture in the liquid phase. acs.org Traces of acid can catalyze this isomerization, leading to a faster attainment of the equilibrium mixture (E/Z ≈ 1.7) and a lower observed melting point. acs.orgsoton.ac.uk In contrast, in the absence of a catalyst, the isomerization is slower, and the melting point is higher. acs.org

This phenomenon demonstrates that for some phenylhydrazones, the properties of the solid are critically linked to the chemical transformations that occur upon melting. In this instance, a single solid-state structure can give rise to different liquid states upon melting, a reversal of the typical scenario in polymorphism where different solid structures melt into the same liquid. acs.org This interplay is a crucial consideration in the characterization and application of aldehyde phenylhydrazones.

Applications of Aldehyde Phenylhydrazones in Diverse Scientific Fields

Analytical Chemistry Methodologies (Non-Biological/Non-Clinical Diagnostics)

In analytical chemistry, the conversion of aldehydes and ketones to their phenylhydrazone derivatives is a crucial strategy for detection and quantification, particularly at trace levels. This process, known as derivatization, enhances the stability and detectability of the target analytes.

Derivatization Agents for Aldehyde and Ketone Detection in Environmental Samples (Air, Water, Soil)

Phenylhydrazines are effective derivatizing agents for carbonyl compounds found in various environmental matrices. The reaction converts volatile and often unstable aldehydes and ketones into more stable, less volatile hydrazone derivatives. shu.ac.uk This is particularly important for environmental analysis where target compounds are often present in complex mixtures and at low concentrations.

Substituted phenylhydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used for this purpose. shu.ac.ukijcpa.in The resulting 2,4-dinitrophenylhydrazones are stable compounds that can be easily extracted and concentrated from environmental samples like air and water, facilitating their subsequent analysis. researchgate.net The derivatization process is essential for overcoming the challenges associated with the direct analysis of reactive carbonyls. ijcpa.in

Use in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Trace Analysis

The phenylhydrazone derivatives of aldehydes are well-suited for analysis by chromatographic techniques. Derivatization significantly improves the chromatographic behavior and detection sensitivity of these compounds. For HPLC analysis, the introduction of the phenylhydrazone group, especially a substituted one like 2,4-dinitrophenylhydrazone, adds a strong chromophore to the molecule. This makes the derivatives highly responsive to UV-Vis detection at wavelengths around 360 nm, enabling sensitive quantification. ijcpa.in HPLC methods have been developed for the quantitative determination of various aldehydes as their DNPH derivatives with detection limits in the micrograms per liter (μg/L) range. researchgate.net

For GC-MS analysis, derivatization is also beneficial. While the volatility of DNPH derivatives can be low, other reagents are used, and the resulting hydrazones can be readily separated by gas chromatography. researchgate.netnih.gov Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the derivative and its fragmentation patterns. nih.gov This combination of derivatization with GC-MS or HPLC allows for the reliable identification and quantification of trace levels of specific aldehydes, like hexanal (B45976), in complex environmental samples. researchgate.netnih.gov

Interactive Table: Analytical Methods for Aldehyde Detection via Derivatization

| Analytical Technique | Derivatizing Agent | Analyte Example | Matrix | Typical Detection Limit |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Muscone (a ketone) | Pharmaceutical | Not Specified |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | Water/Acetonitrile | 4.3 µg/L |

| GC-MS | 2,4-Dinitrophenylhydrazine (DNPH) | 4-Hydroxynonenal | Biological | 10 pg per injection |

| GC-MS | ortho-Phthalaldehyde (OPA) | Hydrazine (B178648) | Drinking Water | 0.002 µg/L |

Spectrophotometric and Electrochemical Detection Strategies Utilizing Phenylhydrazone Adducts

The formation of phenylhydrazones is the basis for various spectrophotometric and electrochemical detection methods. The reaction of an aldehyde or ketone with a reagent like 2,4-dinitrophenylhydrazine produces a colored product (a 2,4-dinitrophenylhydrazone), which can be quantified using UV-Visible spectrophotometry. sjpas.com The intensity of the color is proportional to the concentration of the carbonyl compound. This principle is used for the quantitative analysis of aldehydes and ketones in various samples. sjpas.com

Electrochemical sensors also leverage the formation of hydrazones for aldehyde detection. mdpi.com For instance, electrochemical methods can monitor the reaction between aldehydes and hydrazine derivatives. The resulting hydrazone can be electrochemically active, allowing for its detection and quantification. mdpi.commdpi.com These sensor-based approaches offer high sensitivity and the potential for real-time analysis.

Applications in Food Science for Oxidation Product Analysis (e.g., Hexanal)

Hexanal is a well-known secondary product of lipid oxidation and is often used as an indicator of rancidity and off-flavors in foods, particularly those rich in polyunsaturated fatty acids. nih.govresearchgate.net The concentration of hexanal and other volatile aldehydes can be correlated with the extent of food spoilage.

Analytical methods in food science employ derivatization with agents like phenylhydrazine (B124118) to quantify these oxidation products. The reaction converts hexanal into its more stable phenylhydrazone derivative, which can then be measured using techniques such as GC-MS or HPLC. nih.gov This allows for the sensitive and accurate assessment of lipid oxidation levels in various food products, helping to monitor food quality and shelf-life. nih.govmdpi.com

Materials Science and Engineering (Non-Biological/Non-Clinical)

The chemical structure of phenylhydrazones, featuring a C=N-N linkage and aromatic rings, imparts useful electronic and optical properties. This has led to their incorporation into advanced materials for various technological applications.

Components in Advanced Materials (e.g., Light Emitting Diodes, Dye-Sensitized Solar Cells, Polymers)

Organic Light-Emitting Diodes (OLEDs): Phenylhydrazone derivatives, and more complex structures containing the hydrazone moiety like pyrazolines, are utilized in OLEDs. researchgate.netmdpi.com These materials can exhibit strong fluorescence and possess good charge-transporting properties, which are essential for efficient light emission. researchgate.net They can be used as the emissive layer or as hole-transporting materials in the OLED device structure. researchgate.netjmaterenvironsci.com The specific chemical substituents on the phenylhydrazone can be tuned to achieve desired emission colors, such as deep blue, which is crucial for full-color displays. nih.gov

Polymers: The reaction between dialdehydes and dihydrazides leads to the formation of polyhydrazones. nih.govrsc.org These polymers contain repeating acylhydrazone units, which can form dynamic covalent bonds. This allows the polymers to be reprocessed, repaired, or recycled, making them a class of materials known as vitrimers. rsc.org The reversible nature of the hydrazone linkage also allows for the creation of "dynamers," polymers whose constitution can change by exchanging monomer units, leading to materials with adaptable properties. nih.gov Such polymers have potential applications in self-healing materials and responsive systems. rsc.orgresearchgate.net

Interactive Table: Phenylhydrazone Applications in Materials Science

| Application Area | Material Type | Role of Phenylhydrazone/Derivative | Key Property/Finding |

| Organic Electronics | Organic Light-Emitting Diode (OLED) | Emitting Layer / Hole-Transport Layer | Strong fluorescence, good charge-transport properties. researchgate.netjmaterenvironsci.com |

| Solar Energy | Dye-Sensitized Solar Cell (DSSC) | Photosensitizing Dye | Strong electron-donating character for efficient charge transfer. academiaromana-is.ro |

| Advanced Polymers | Vitrimers / Dynamers | Reversible Covalent Linkage (Polyhydrazone) | Enables self-healing, recyclability, and adaptable properties. nih.govrsc.org |

Role as Corrosion Inhibitors

The protection of metals from corrosion is a critical concern in numerous industries. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, have been extensively studied as corrosion inhibitors. Phenylhydrazone derivatives, including Hexanal phenyl hydrazone, fall into this category and have demonstrated considerable efficacy in mitigating the corrosion of various metals and alloys, especially in acidic environments.

The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. The presence of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring in the phenylhydrazone structure facilitates their adsorption onto the d-orbitals of the metal atoms.

Research has shown that the efficiency of corrosion inhibition by phenylhydrazone derivatives is influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the specific chemical structure of the phenylhydrazone. For instance, studies on various phenylhydrazone derivatives have demonstrated that an increase in inhibitor concentration generally leads to a higher percentage of inhibition up to an optimal point.

While specific data for this compound is not extensively detailed in the readily available literature, the general behavior of analogous aldehyde phenylhydrazones provides strong evidence for its potential as an effective corrosion inhibitor. For example, research on Fufural phenylhydrazone has shown significant protection for mild steel in hydrochloric acid solution. nih.gov Similarly, studies on 1-phenyl-2-(1-phenylethylidene)hydrazine have detailed its inhibition efficiency on mild steel. dergipark.org.trdergipark.org.tr

The following tables present data from studies on various phenylhydrazone derivatives, illustrating their effectiveness as corrosion inhibitors for mild steel.

Table 1: Corrosion Inhibition Efficiency of Phenylhydrazone Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|---|

| Furfural phenylhydrazone | 0.0007 | 303 | 94.53 |

| 1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH) | 0.005 | 303 | 83.8 |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | 0.005 | 303 | 95.1 |

Data sourced from multiple studies to illustrate the general efficacy of the compound class. nih.govdergipark.org.tr

Table 2: Effect of Temperature on the Inhibition Efficiency of Phenylhydrazone Derivatives on Mild Steel in 1 M HCl at a Concentration of 0.005 M

| Inhibitor | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH) | 303 | 83.7 |

| 313 | 80.7 | |

| 323 | 72.4 | |

| 333 | 68.5 | |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | 303 | 95.1 |

| 313 | 89.3 | |

| 323 | 77.2 | |

| 333 | 73.8 |

This table demonstrates the general trend of decreasing inhibition efficiency with increasing temperature for this class of compounds. dergipark.org.tr

The mechanism of action often involves the inhibitor acting as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a stable, adsorbed layer of the inhibitor molecules on the metal surface is a key factor in achieving high inhibition efficiency.

Development of Chemosensors and pH Sensors

The unique electronic and structural properties of aldehyde phenylhydrazones also make them promising candidates for the development of chemosensors and pH sensors. These sensory applications often rely on a measurable change in the optical properties of the compound, such as color (colorimetric) or fluorescence (fluorometric), upon interaction with a specific analyte or a change in pH. researchgate.net

The underlying principle for the sensory function of many phenylhydrazone derivatives involves processes like intramolecular charge transfer (ICT). The phenylhydrazone molecule can possess electron-donating and electron-accepting moieties. The interaction with an analyte or a change in the protonation state of the molecule can alter the efficiency of this charge transfer, leading to a detectable change in the absorption or emission spectrum.

While the broader class of aldehyde phenylhydrazones has been explored for these applications, specific research detailing the use of this compound as a chemosensor or pH sensor is not extensively available in the reviewed scientific literature. However, the general principles and examples from closely related compounds can shed light on its potential.